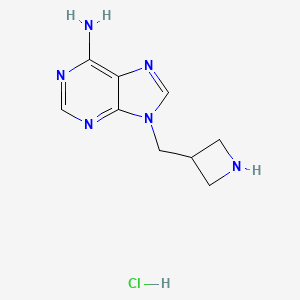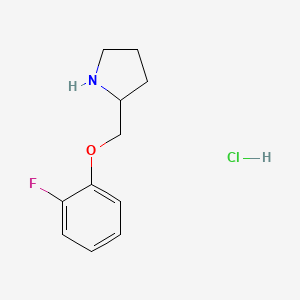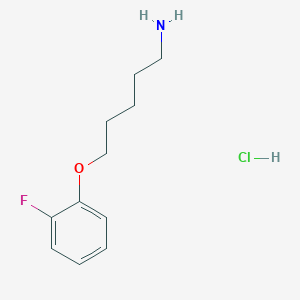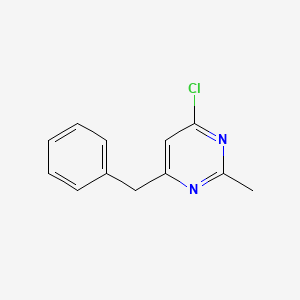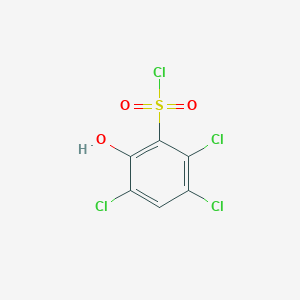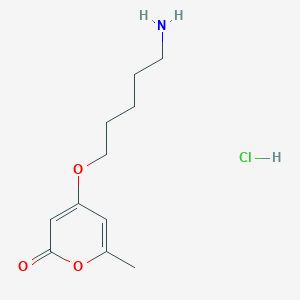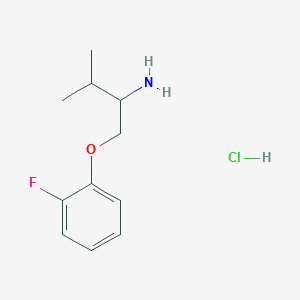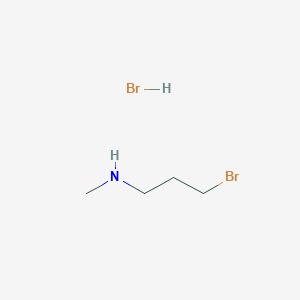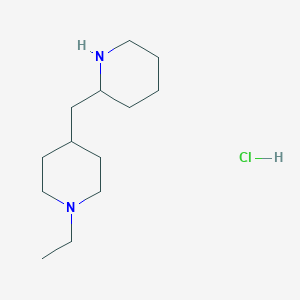
1-乙基-4-(哌啶-2-基甲基)哌啶盐酸盐
描述
1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
科学研究应用
1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
作用机制
- The primary target of this compound is likely a receptor or enzyme involved in biological processes. Unfortunately, specific information about the exact target remains elusive in the available literature .
Target of Action
Pharmacokinetics
- Information on absorption is not available . The compound likely distributes throughout tissues. Enzymes in the liver or other organs may metabolize it. Elimination occurs via urine or feces.
生化分析
Biochemical Properties
1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives have been shown to inhibit certain enzymes, thereby modulating biochemical pathways . The nature of these interactions often involves binding to the active site of enzymes, leading to inhibition or activation of their catalytic activity .
Cellular Effects
The effects of 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, they can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride in laboratory settings are critical for its application in research and therapy. Over time, this compound may undergo stability and degradation changes, affecting its efficacy and safety . Long-term studies have shown that piperidine derivatives can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These temporal effects are essential for determining the optimal conditions for using this compound in various experimental settings .
Dosage Effects in Animal Models
The effects of 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for developing safe and effective therapeutic applications of this compound .
Metabolic Pathways
1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, piperidine derivatives can influence the metabolism of amino acids, nucleotides, and lipids by modulating the activity of key metabolic enzymes . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, it may accumulate in specific tissues or cellular compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, piperidine derivatives can localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their effects on cellular processes . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of 4-piperidinemethanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and catalytic systems, such as iridium or palladium catalysts, can significantly reduce reaction times and improve product purity .
化学反应分析
Types of Reactions
1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding piperidinones.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products Formed
Oxidation: Piperidinones.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidines
相似化合物的比较
Similar Compounds
Piperidine: A basic structure with a wide range of biological activities.
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Matrine: A piperidine alkaloid with anticancer and antiviral activities
Uniqueness
1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and piperidin-2-ylmethyl groups contribute to its unique reactivity and potential therapeutic applications .
属性
IUPAC Name |
1-ethyl-4-(piperidin-2-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.ClH/c1-2-15-9-6-12(7-10-15)11-13-5-3-4-8-14-13;/h12-14H,2-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRMJOHJUBSZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


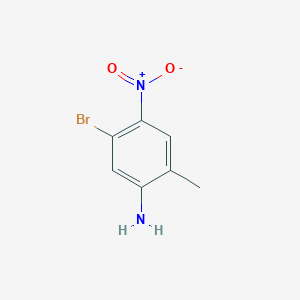
![Bis[2-[(oxo)diphenylphosphino]phenyl] Ether](/img/structure/B1446799.png)



